An In-Depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid: A Cornerstone for Next-Generation Kinase Inhibitors
An In-Depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid: A Cornerstone for Next-Generation Kinase Inhibitors
This guide provides a comprehensive technical overview of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid, a pivotal heterocyclic compound in contemporary drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into its chemical attributes, synthesis, and its critical role as a scaffold for potent kinase inhibitors, with a particular focus on p21-activated kinase 4 (PAK4).
Introduction: The Quinazoline Scaffold in Modern Therapeutics
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic structure provides a versatile framework for introducing diverse functionalities, enabling precise interactions with biological targets. Derivatives of the quinazoline nucleus have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid has emerged as a particularly valuable intermediate. Its strategic substitution with a chlorine atom at the 6-position and a carboxylic acid at the 2-position provides key handles for synthetic elaboration and crucial interaction points with target proteins. Notably, this compound is a foundational building block for a new class of highly selective p21-activated kinase 4 (PAK4) inhibitors, which are showing significant promise in oncology.[3]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The key characteristics of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 480451-49-8 | [4] |
| Molecular Formula | C₉H₅ClN₂O₃ | [4] |
| Molecular Weight | 224.6 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [7] |
Safety Information:
According to its Safety Data Sheet (SDS), 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid is classified as a warning-level hazardous substance.[7] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] Standard laboratory precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.[6] Work in a well-ventilated area, such as a fume hood, is essential to avoid inhalation of dust or fumes.[6]
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid is typically achieved through the hydrolysis of its corresponding ethyl ester, ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate. The rationale for this two-step approach lies in the greater control and higher yields often associated with the initial cyclization to form the ester, followed by a straightforward saponification.
Synthesis of Ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate
The precursor ester can be synthesized via a cyclization reaction between a substituted aniline and an oxalate derivative. A plausible and efficient method involves the reaction of 2-amino-5-chlorobenzonitrile with diethyl oxalate.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chlorobenzonitrile (1 equivalent) and diethyl oxalate (1.5 equivalents) in a high-boiling point solvent such as diphenyl ether.
-
Cyclization: Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-4 hours. The high temperature is necessary to drive the intramolecular cyclization and formation of the quinazoline ring.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The crude solid is collected by filtration, washed with hexane to remove the high-boiling solvent, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate as a solid.
Hydrolysis to 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
The final step is a standard ester hydrolysis under basic conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v), add an excess of sodium hydroxide (e.g., 8 equivalents).[3]
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Saponification: Heat the reaction mixture to a moderate temperature (e.g., 78 °C) and stir for 1 hour.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Acidification and Isolation: After cooling the reaction mixture, carefully acidify to a pH of approximately 2 using a suitable acid, such as hydrochloric acid.[3] The acidic product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum to yield 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid.
The following diagram illustrates the overall synthetic workflow:
Mechanism of Action and Therapeutic Relevance: Targeting PAK4
The primary therapeutic interest in 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid lies in its role as a key structural motif for the development of potent and selective inhibitors of p21-activated kinase 4 (PAK4).
The PAK4 Signaling Pathway in Cancer
PAK4 is a serine/threonine kinase that is a key effector of the Rho family of small GTPases, particularly Cdc42.[8] It is frequently overexpressed in a variety of human cancers, including pancreatic, ovarian, and breast cancer, and its elevated expression is often correlated with poor prognosis.[9][10] PAK4 plays a crucial role in multiple oncogenic processes, including cell proliferation, migration, invasion, and resistance to apoptosis.[9][10]
The PAK4 signaling network is complex and intersects with several major cancer-related pathways, such as the PI3K/AKT, Wnt/β-catenin, and Raf/MEK/ERK pathways.[9][10] Upon activation by upstream signals like growth factors, PAK4 phosphorylates a range of downstream substrates.[9] A key downstream pathway involves the phosphorylation and activation of LIM domain kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a protein responsible for actin filament depolymerization.[10] This leads to cytoskeletal remodeling, promoting cell motility and invasion.[10]
The Role of the 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic Acid Scaffold
The 6-chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid moiety serves as a critical pharmacophore for PAK4 inhibition. Structure-activity relationship (SAR) studies have revealed the importance of the quinazoline core for binding to the ATP-binding pocket of the kinase.[3] The carboxylic acid at the C-2 position provides a key attachment point for side chains that can be modified to enhance potency and selectivity. The chlorine atom at the C-6 position is particularly crucial; it is positioned in a way that allows for favorable van der Waals interactions within the kinase's active site, contributing significantly to both the potency and selectivity of the inhibitor against other kinases, including those within the same family.[3]
Experimental Workflows for Biological Evaluation
The evaluation of compounds derived from 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid as PAK4 inhibitors involves a series of in vitro biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PAK4. A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
Protocol Outline:
-
Reagents: Recombinant human PAK4 enzyme, a fluorescently labeled peptide substrate, ATP, and the test compound.
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a microplate, incubate the PAK4 enzyme with the test compound at various concentrations. c. Initiate the kinase reaction by adding the peptide substrate and ATP. d. After a set incubation period, stop the reaction and measure the level of substrate phosphorylation using a specific antibody that recognizes the phosphorylated substrate, coupled with a TR-FRET detection system.
-
Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Cell-Based Assays
Cell-based assays are crucial for determining the effect of the inhibitor on cancer cells that are dependent on PAK4 signaling.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo): This assay measures the inhibitor's ability to suppress the growth of cancer cell lines with high PAK4 expression (e.g., A549 lung cancer cells).[3] Cells are treated with the inhibitor for 48-72 hours, and cell viability is quantified.
-
Wound Healing/Migration Assay: This assay assesses the inhibitor's effect on cell motility. A scratch is made in a confluent monolayer of cancer cells, and the rate of "wound" closure is monitored over time in the presence and absence of the inhibitor.[3]
-
Transwell Invasion Assay: This assay evaluates the inhibitor's ability to block the invasion of cancer cells through a basement membrane matrix, mimicking a key step in metastasis.[3]
The following diagram outlines a typical workflow for evaluating a potential PAK4 inhibitor:
Quantitative Data for a Lead Compound
A prime example of a potent and selective PAK4 inhibitor derived from the 6-chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid scaffold is the compound designated as 31 (CZh226) in a study by Hao et al. (2018).[3] This compound demonstrates the successful application of this core structure in drug design.
| Parameter | Value | Target | Reference |
| PAK4 Ki | 0.008 µM | PAK4 | [3] |
| PAK1 Ki | 2.770 µM | PAK1 | [3] |
| Selectivity | 346-fold (PAK1 vs PAK4) | - | [3] |
These data highlight the exceptional potency and selectivity for PAK4 achieved through the elaboration of the 6-chloro-quinazoline scaffold, underscoring the importance of this core intermediate.
Conclusion and Future Perspectives
6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid is a high-value chemical entity in the field of medicinal chemistry. Its well-defined synthesis and strategic functionalization make it an ideal starting point for the development of targeted therapeutics. The proven success of its derivatives as potent and selective PAK4 inhibitors validates the importance of the quinazoline scaffold and the specific substitution pattern of this compound. As our understanding of kinase signaling pathways in disease continues to grow, it is anticipated that this versatile building block will play a significant role in the discovery and development of novel drugs for cancer and other proliferative disorders.
References
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Huang G, Yang Y, Luo Q, Li X. PAK4-mediated signaling pathways in cancer. PAK4 is activated by... ResearchGate. [Link]
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Zhao F, Song H, Guo J, et al. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. J Med Chem. 2018;61(1):265-285. [Link]
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Zhang Y, Wang Y, Li J, et al. PAK4 signaling pathways. PAK4 promotes cellular proliferation (top). ResearchGate. [Link]
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Hao C, Zhao F, Song H, et al. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. J Med Chem. 2018;61(1):265-285. [Link]
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Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. 2019;24(23):4289. [Link]
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